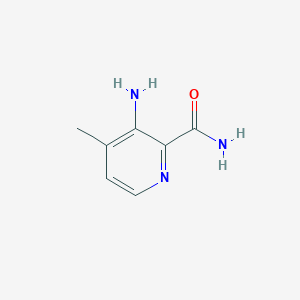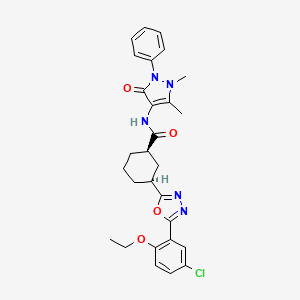
(1R,3S)-3-(5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,3S)-3-(5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide” is a complex organic molecule that features multiple functional groups, including an oxadiazole ring, a pyrazole ring, and a cyclohexanecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxadiazole and pyrazole rings, followed by their attachment to the cyclohexanecarboxamide core. Typical synthetic routes might include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The oxadiazole and pyrazole intermediates can be coupled to the cyclohexanecarboxamide core using standard coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the pyrazole ring.
Reduction: Reduction reactions could target the oxadiazole or pyrazole rings.
Substitution: The chloro group on the phenyl ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.
Reduction: Reagents like NaBH₄ or LiAlH₄.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes.
Receptor Binding:
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use as an anti-inflammatory, anti-cancer, or anti-microbial agent.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: The compound could bind to a receptor, either activating or inhibiting its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-3-(5-(5-Chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide: Similar compounds might include other oxadiazole or pyrazole derivatives with different substituents.
Uniqueness
Structural Complexity: The combination of oxadiazole and pyrazole rings with a cyclohexanecarboxamide core is relatively unique.
Potential Biological Activity: The specific arrangement of functional groups could confer unique biological activities not seen in similar compounds.
Propriétés
Formule moléculaire |
C28H30ClN5O4 |
|---|---|
Poids moléculaire |
536.0 g/mol |
Nom IUPAC |
(1R,3S)-3-[5-(5-chloro-2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H30ClN5O4/c1-4-37-23-14-13-20(29)16-22(23)27-32-31-26(38-27)19-10-8-9-18(15-19)25(35)30-24-17(2)33(3)34(28(24)36)21-11-6-5-7-12-21/h5-7,11-14,16,18-19H,4,8-10,15H2,1-3H3,(H,30,35)/t18-,19+/m1/s1 |
Clé InChI |
YLNPPGPPVHTVTJ-MOPGFXCFSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)Cl)C2=NN=C(O2)[C@H]3CCC[C@H](C3)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)Cl)C2=NN=C(O2)C3CCCC(C3)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12859501.png)


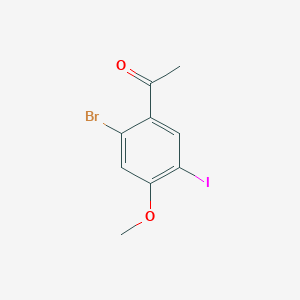
![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)
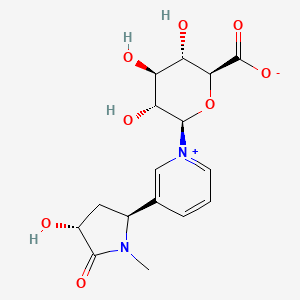
![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12859548.png)
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)

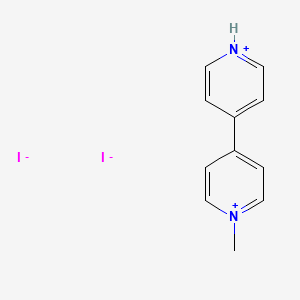
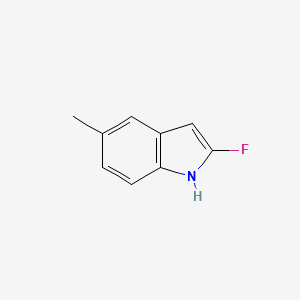
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
